molecular formula C22H27N3O5 B2679023 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894033-19-3

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2679023
CAS No.: 894033-19-3
M. Wt: 413.474
InChI Key: BPDWTOCABFWKIF-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a substituted phenylmethyl group at the N1 position and a 5-oxopyrrolidin-3-yl moiety linked to a 4-methoxyphenyl group at the N3 position. The structural complexity of this compound arises from its dual methoxy and ethoxy substituents on the aromatic rings, which influence its electronic, steric, and pharmacokinetic properties. While direct biological data for this compound are sparse in the provided evidence, analogs such as 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) highlight the significance of ethoxy and methoxy groups in modulating receptor interactions and metabolic stability .

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-30-20-11-15(5-10-19(20)29-3)13-23-22(27)24-16-12-21(26)25(14-16)17-6-8-18(28-2)9-7-17/h5-11,16H,4,12-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDWTOCABFWKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxy and methoxy groups: These functional groups can be introduced via nucleophilic substitution reactions using ethyl and methyl halides, respectively.

    Coupling of the aromatic systems: This step involves the formation of the urea linkage, which can be accomplished through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce a hydroxyl derivative.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving urea linkages.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and functional groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning : The target compound’s 3-ethoxy-4-methoxyphenyl group introduces steric bulk and electron-donating effects distinct from the 4-ethoxyphenyl group in its isomer . This may impact interactions with hydrophobic binding pockets or metabolic enzymes (e.g., cytochrome P450).

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • LogP : The 3-ethoxy-4-methoxyphenyl group increases hydrophobicity (predicted LogP ~3.5) compared to hydroxymethyl-containing derivatives (LogP ~2.0) .
  • Solubility : Methoxy and ethoxy groups reduce aqueous solubility relative to polar analogs (e.g., hydroxymethyl derivatives in ).
  • Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, whereas methoxy groups may undergo demethylation, as seen in related urea compounds .

Biological Activity

The compound 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article discusses the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of approximately 342.38 g/mol. The structure features a urea moiety linked to two aromatic rings, which may contribute to its biological activity.

Antitumor Activity

Recent studies have shown that urea derivatives exhibit significant antitumor properties. For instance, related compounds have demonstrated broad-spectrum antitumor activity against various cancer cell lines. In particular, one study reported that a structurally similar compound had GI50 (concentration required to inhibit cell growth by 50%) values ranging from 1.7 to 28.7 µM across different cancer types, including lung and breast cancers .

Antimicrobial Activity

Compounds with similar structural frameworks have been evaluated for their antimicrobial properties. Research indicates that certain urea derivatives possess antibacterial and antifungal activities. For example, derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition . This suggests that the target compound may also exhibit similar antimicrobial effects.

Enzyme Inhibition

Urea derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For instance, some compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, enzyme inhibition studies indicate potential activity against urease, an enzyme linked to urinary tract infections and gastric disorders .

The biological activities of urea derivatives are often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. Molecular docking studies suggest that these compounds can bind effectively to target enzymes and receptors, leading to the modulation of various biochemical pathways .

Case Studies

  • Antitumor Efficacy : A study involving a related urea compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : In a comparative study, several urea derivatives were screened for antimicrobial activity. The results indicated that modifications to the aromatic rings significantly influenced their potency against various bacterial strains .

Data Tables

Biological ActivityCompoundIC50 (µM)Target
AntitumorSimilar Urea Derivative1.7 - 28.7Various Cancer Cell Lines
AntibacterialSimilar Urea DerivativeModerate - StrongSalmonella typhi, Bacillus subtilis
Enzyme InhibitionAcetylcholinesterase InhibitorVariesNeurodegenerative Disease Treatment

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